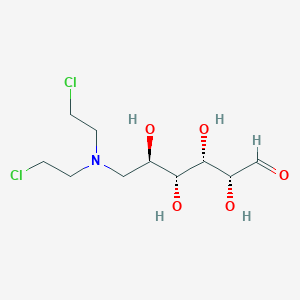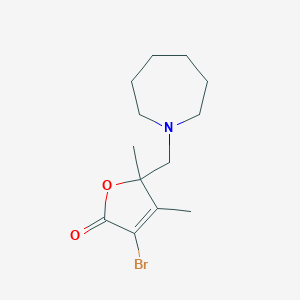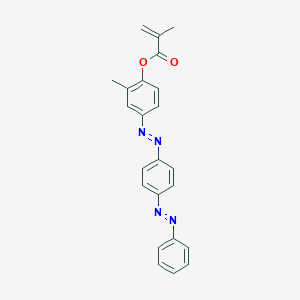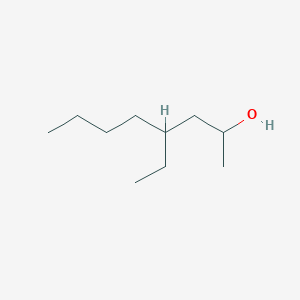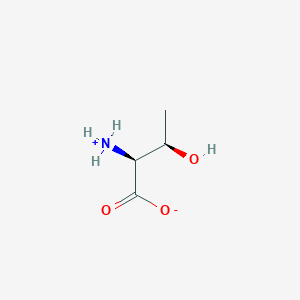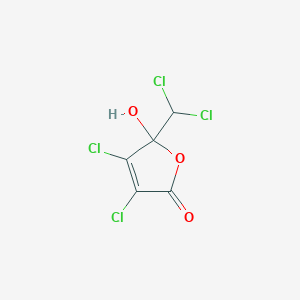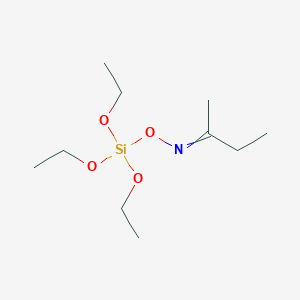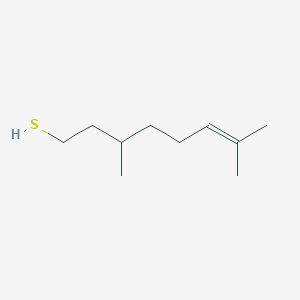
3,7-Dimethyloct-6-ene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyloct-6-ene-1-thiol (DMOT) is a sulfur-containing organic compound that is widely used in scientific research. It is a volatile and highly reactive molecule that has a strong odor, similar to that of garlic or onion. DMOT is known for its unique chemical properties, which make it useful in a variety of applications, including organic synthesis, analytical chemistry, and biochemistry.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyloct-6-ene-1-thiol is not well understood, but it is believed to involve the formation of a covalent bond between the sulfur atom of 3,7-Dimethyloct-6-ene-1-thiol and a thiol group on a target molecule. This covalent bond formation can lead to changes in the structure and function of the target molecule, which can have downstream effects on biological processes.
Efectos Bioquímicos Y Fisiológicos
3,7-Dimethyloct-6-ene-1-thiol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro, 3,7-Dimethyloct-6-ene-1-thiol has been shown to inhibit the activity of enzymes that are involved in the biosynthesis of sulfur-containing amino acids, such as cysteine and methionine. In vivo, 3,7-Dimethyloct-6-ene-1-thiol has been shown to have anti-inflammatory and antioxidant effects, as well as effects on the metabolism of reactive sulfur species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,7-Dimethyloct-6-ene-1-thiol is its high reactivity and specificity for thiol groups, which makes it a useful tool for studying the role of sulfur-containing compounds in biological systems. However, 3,7-Dimethyloct-6-ene-1-thiol is also highly volatile and has a strong odor, which can make it difficult to handle and use in certain lab settings. In addition, the reactivity of 3,7-Dimethyloct-6-ene-1-thiol can also lead to non-specific binding to other molecules, which can complicate data interpretation.
Direcciones Futuras
There are many potential future directions for research on 3,7-Dimethyloct-6-ene-1-thiol and its applications in scientific research. One area of interest is the development of new synthetic methods for 3,7-Dimethyloct-6-ene-1-thiol that are more efficient and scalable. Another area of interest is the use of 3,7-Dimethyloct-6-ene-1-thiol as a tool for studying the role of sulfur-containing compounds in disease processes, such as cancer and neurodegenerative diseases. Finally, there is also potential for the development of new derivatives of 3,7-Dimethyloct-6-ene-1-thiol that have improved specificity and reactivity for specific thiol-containing targets.
Métodos De Síntesis
3,7-Dimethyloct-6-ene-1-thiol can be synthesized using a variety of methods, including the reaction of 3,7-dimethyloct-6-en-1-ol with hydrogen sulfide gas, or the reaction of 3,7-dimethyloct-6-en-1-ol with thionyl chloride followed by reaction with sodium hydrosulfide. The yield of 3,7-Dimethyloct-6-ene-1-thiol can vary depending on the reaction conditions, but typically ranges from 50-80%.
Aplicaciones Científicas De Investigación
3,7-Dimethyloct-6-ene-1-thiol has a wide range of applications in scientific research, including organic synthesis, analytical chemistry, and biochemistry. In organic synthesis, 3,7-Dimethyloct-6-ene-1-thiol can be used as a sulfur-containing reagent for the preparation of thioethers, thioesters, and other sulfur-containing compounds. In analytical chemistry, 3,7-Dimethyloct-6-ene-1-thiol can be used as a derivatizing agent for the analysis of thiols and other sulfur-containing compounds by gas chromatography-mass spectrometry (GC-MS). In biochemistry, 3,7-Dimethyloct-6-ene-1-thiol has been used as a tool to study the role of sulfur-containing compounds in biological systems, including the biosynthesis of sulfur-containing amino acids and the metabolism of reactive sulfur species.
Propiedades
Número CAS |
102790-02-3 |
|---|---|
Nombre del producto |
3,7-Dimethyloct-6-ene-1-thiol |
Fórmula molecular |
C10H20S |
Peso molecular |
172.33 g/mol |
Nombre IUPAC |
3,7-dimethyloct-6-ene-1-thiol |
InChI |
InChI=1S/C10H20S/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3 |
Clave InChI |
XDLLOALYSPYJEX-UHFFFAOYSA-N |
SMILES |
CC(CCC=C(C)C)CCS |
SMILES canónico |
CC(CCC=C(C)C)CCS |
Sinónimos |
6-Octene-1-thiol, 3,7-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



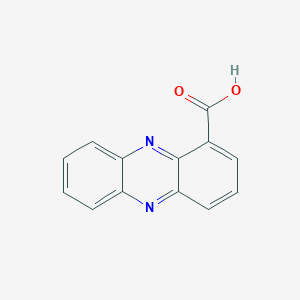
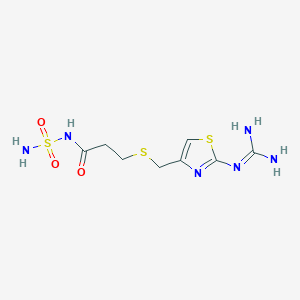
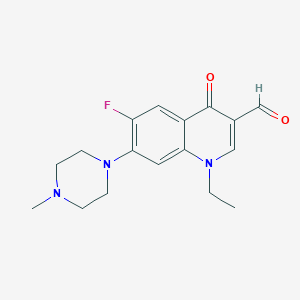
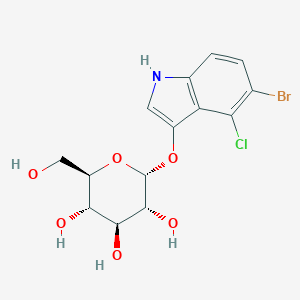
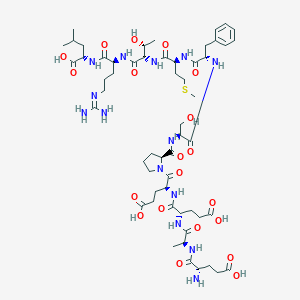
![N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B9661.png)
